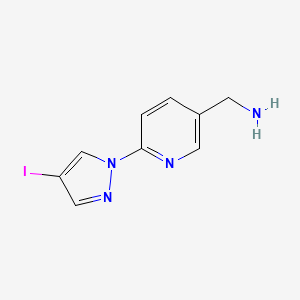
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine est un composé hétérocyclique présentant un cycle pyridine substitué par un cycle pyrazole et un atome d'iode
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine implique généralement des réactions en plusieurs étapes à partir de précurseurs disponibles dans le commerce. Une voie courante comprend l'iodation d'un dérivé de pyrazole suivie d'un couplage avec une partie pyridine
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et une meilleure évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées, affectant les cycles pyrazole ou pyridine.
Réactions de couplage : Le composé peut participer à des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former des structures plus complexes.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Couplage : Catalyseurs au palladium et ligands appropriés pour les réactions de couplage croisé.
Principaux produits
Les principaux produits dépendent des réactions spécifiques mais peuvent inclure divers dérivés substitués du composé d'origine, tels que différentes versions halogénées ou alkylées.
Applications de la recherche scientifique
Chimie
En chimie, (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de développer de nouveaux composés.
Biologie et médecine
En recherche biologique et médicale, ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat pour le développement de nouveaux agents thérapeutiques, en particulier en oncologie et dans les maladies infectieuses.
Industrie
Dans l'industrie, le composé peut être utilisé dans le développement de matériaux de pointe, tels que des semi-conducteurs organiques ou des catalyseurs. Ses propriétés structurelles le rendent adapté aux applications nécessitant des caractéristiques électroniques ou catalytiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. L'atome d'iode et les cycles hétérocycliques peuvent interagir avec diverses cibles moléculaires, influençant les voies biologiques et les processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties make it suitable for applications requiring specific electronic or catalytic characteristics.
Mécanisme D'action
The mechanism of action of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the heterocyclic rings can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine
- (6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine
- (6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine
Unicité
L'unicité de (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine réside dans la présence de l'atome d'iode, qui peut influencer considérablement sa réactivité et son interaction avec les cibles biologiques. Comparé à ses analogues fluoro, chloro et bromo, le dérivé iodé peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour des applications spécifiques.
Cet aperçu détaillé fournit une compréhension complète de (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)méthanamine, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C9H9IN4 |
|---|---|
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
[6-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2 |
Clé InChI |
BHUAKTFITLEDDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CN)N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)






